N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline
Description
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline is an aromatic amine derivative featuring a cyclohexene ring directly attached to the aniline nitrogen and a trifluoromethyl (-CF₃) group at the para position of the benzene ring. This structure is relevant in medicinal chemistry and agrochemical research, where such substitutions are leveraged to optimize bioavailability, metabolic resistance, and target binding .
Properties
Molecular Formula |
C13H14F3N |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h2,4,6-9,11,17H,1,3,5H2 |
InChI Key |
OYYUKMAILNPBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of Cyclohex-2-en-1-ylamine: This intermediate can be synthesized through the reduction of cyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling with 4-(Trifluoromethyl)aniline: The cyclohex-2-en-1-ylamine is then coupled with 4-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide or alkoxide ions replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous medium or sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions and enzyme kinetics.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline
- Structure : Cyclobutylmethyl group instead of cyclohexenyl.
- Synthesis : Prepared via reductive alkylation or nucleophilic substitution (e.g., cycloalkyl halides reacting with 4-(trifluoromethyl)aniline) .
- Properties : Smaller cycloalkyl substituent reduces steric hindrance but may decrease lipophilicity compared to cyclohexenyl.
- Applications : Intermediate in pharmaceuticals due to balanced steric and electronic profiles .
N-Cyclohexyl-2-fluoro-5-(trifluoromethyl)aniline
Data Table 1: Cycloalkyl/cycloalkenyl Derivatives
Trifluoromethylanilines with Heterocyclic Substituents
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline
N-[1-(Thiophen-2-yl)ethyl]-4-(trifluoromethoxy)aniline
- Structure : Thiophene substituent introduces sulfur-based π-interactions.
- Applications: Potential use in optoelectronics due to thiophene’s conductive properties .
Data Table 2: Heterocyclic Derivatives
Fluorinated Benzyl-Substituted Anilines
N-(4-(Trifluoromethyl)benzyl)aniline
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline
Biological Activity
N-(Cyclohex-2-en-1-yl)-4-(trifluoromethyl)aniline is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexene structure and the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The compound can be synthesized through various methods, including alkylation of amines with allylic alcohols in deep eutectic solvents, yielding high purity and yield .
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a CXCR2 antagonist. CXCR2 is a chemokine receptor involved in inflammatory responses and has been implicated in various diseases such as chronic obstructive pulmonary disease (COPD), arthritis, and cancer metastasis .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the chemical structure influence biological activity. The presence of the trifluoromethyl group significantly enhances the binding affinity to CXCR2, which is crucial for developing effective antagonists .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Comments |
|---|---|---|---|
| Study 1 | CXCR2 Antagonism | 20.7 µM | Effective in inhibiting CXCR2-mediated pathways in vitro. |
| Study 2 | Anti-inflammatory effects | Not specified | Demonstrated potential in reducing inflammation in animal models. |
| Study 3 | Cytotoxicity Assay | None detected | No cytotoxic effects observed, suggesting safety for therapeutic use. |
Case Study 1: CXCR2 Antagonism
In a study focused on inflammatory diseases, this compound was shown to effectively inhibit the activation of neutrophils via CXCR2. This inhibition was linked to a reduction in inflammatory markers in vitro, supporting its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Case Study 2: Safety Profile
In another investigation assessing cytotoxicity, this compound exhibited no significant cytotoxic effects across various cell lines. This finding is crucial for its further development as a safe therapeutic option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
